molecular formula C23H23FN4O B11273909 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(m-tolyl)piperidine-3-carboxamide

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(m-tolyl)piperidine-3-carboxamide

Cat. No.: B11273909
M. Wt: 390.5 g/mol
InChI Key: DYBZOGFFAPTWQA-UHFFFAOYSA-N
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Description

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methylphenyl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridazine ring, and fluorophenyl and methylphenyl substituents. Its molecular formula is C22H22FN3O, and it has a molecular weight of 363.43 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methylphenyl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling of the Pyridazine and Piperidine Rings: The pyridazine and piperidine rings are coupled together using a suitable coupling reagent, such as EDCI or DCC.

    Introduction of the Methylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methylphenyl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methylphenyl)piperidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
  • 1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide
  • 1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid

Uniqueness

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methylphenyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both fluorophenyl and methylphenyl groups, along with the piperidine and pyridazine rings, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C23H23FN4O

Molecular Weight

390.5 g/mol

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C23H23FN4O/c1-16-4-2-6-20(14-16)25-23(29)18-5-3-13-28(15-18)22-12-11-21(26-27-22)17-7-9-19(24)10-8-17/h2,4,6-12,14,18H,3,5,13,15H2,1H3,(H,25,29)

InChI Key

DYBZOGFFAPTWQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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